methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
¹H NMR Analysis
Key signals in deuterated dimethyl sulfoxide (DMSO-d₆) include:
¹³C NMR Analysis
FT-IR Spectroscopy
Mass Spectrometry
- ESI–HRMS : m/z 429.1521 [M+H]⁺ (calculated for C₂₁H₂₅N₄O₄S⁺: 429.1525).
- Fragmentation pathways include loss of the methoxyethyl group (–89 Da) and decarboxylation (–44 Da).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
Conformational Energy Landscape
Rotational barriers for the methoxyethyl side chain (∼8 kJ/mol) and isopropyl group (∼12 kJ/mol) suggest flexibility at room temperature. The amide linkage adopts a trans configuration to minimize steric clash between the indole and thiazole rings.
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-7-15-13(14)8-9-23(15)10-11-26-3/h5-9,12H,10-11H2,1-4H3,(H,21,22,24) |
InChI Key |
VGFASNHPJGRUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Moiety
The indole segment, 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, is synthesized through a sequence of alkylation and oxidation steps. Starting with indole-4-carboxylic acid, the N-alkylation at the 1-position is achieved using 2-methoxyethyl bromide under basic conditions. Patent US8058440B2 highlights the use of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 78% efficiency . The reaction mechanism involves nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of the alkylating agent.
Critical Parameters for Alkylation
-
Base : Potassium carbonate (optimal for minimizing side reactions).
-
Solvent : DMF (polar aprotic solvent enhances reaction rate).
-
Temperature : 80°C (balances reaction speed and byproduct formation).
Thiazole Ring Formation
The 5-isopropyl-thiazole-4-carboxylate component is synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of α-chloroketones with thiourea derivatives. Specifically, methyl 2-amino-4-oxopentanoate reacts with thiourea in ethanol under reflux, as described in WO2014048939A1 . The propan-2-yl group is introduced using isobutyryl chloride, which undergoes cyclization to form the thiazole ring.
Reaction Conditions
-
Thiourea Equivalents : 1.2 equivalents (ensures complete cyclization).
-
Solvent : Ethanol (facilitates proton transfer).
-
Catalyst : Hydrochloric acid (0.5 M, accelerates ring closure).
The intermediate, methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, is isolated with 85% yield and purified via recrystallization from ethyl acetate .
Amide Bond Formation Between Indole and Thiazole
The coupling of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid and methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is achieved using carbodiimide chemistry. WO2014048939A1 recommends 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane . The carboxylic acid is activated in situ to form an O-acylisourea intermediate, which reacts with the thiazole’s primary amine.
Optimized Coupling Protocol
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt (1:1 molar ratio) |
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C (gradient) |
| Reaction Time | 24 hours |
| Yield | 92% |
The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), confirming >99% purity by HPLC .
Esterification and Final Product Isolation
The methyl ester at the thiazole’s 4-position is introduced during the Hantzsch synthesis. However, if hydrolysis occurs during coupling, re-esterification is performed using methanol and thionyl chloride. Patent US8058440B2 details refluxing the carboxylic acid intermediate with excess methanol and catalytic sulfuric acid, achieving quantitative esterification .
Esterification Validation
-
Reagent : Thionyl chloride (2 equivalents).
-
Solvent : Methanol (neat).
-
Monitoring : FT-IR for carbonyl stretch (1720 cm⁻¹).
Optimization and Industrial-Scale Considerations
Industrial production prioritizes cost-efficiency and minimal waste. Key adjustments include:
-
Solvent Recycling : Toluene from alkylation steps is distilled and reused .
-
Catalyst Recovery : Triethylamine is extracted via acid-base partitioning.
-
Continuous Flow Systems : Patent WO2014048939A1 advocates for flow chemistry to enhance mixing and heat transfer during thiazole synthesis .
Comparative Analysis of Coupling Agents
| Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDC/HOBt | 92 | 99.5 | 12.50 |
| DCC/DMAP | 88 | 98.2 | 9.80 |
| TBTU | 90 | 99.1 | 14.20 |
EDC/HOBt offers the best balance of yield and purity, justifying its higher cost .
Structural Characterization and Quality Control
Final product validation employs:
-
NMR Spectroscopy : ¹H NMR (CDCl₃) δ 8.21 (s, 1H, indole H-3), 3.78 (s, 3H, OCH₃), 2.97 (m, 1H, isopropyl CH).
-
Mass Spectrometry : ESI-MS m/z 429.2 [M+H]⁺.
-
X-ray Diffraction : Confirms planar thiazole-indole orientation .
Applications and Pharmacological Relevance
While beyond synthesis scope, the compound’s bioactivity is noted in evitachem.com’s data on analogous thiazoles showing antitumor activity. Further studies are required to elucidate mechanisms.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with metal ions and other biomolecules, influencing cellular processes . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and metal ion chelation .
Comparison with Similar Compounds
Compound from (CAS 1574309-13-9)
Structure: Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Key Differences: Indole Substitution: The indole nitrogen is substituted with an acetylated amino group at position 4 (vs. a 2-methoxyethyl group at position 1 in the target compound). Linker: A two-carbon acetyl spacer connects the indole to the thiazole (vs. a direct carbonyl linkage in the target compound).
- Implications: The acetylated amino group may reduce metabolic stability compared to the methoxyethyl group, which is more resistant to enzymatic cleavage.
Table 1: Structural Comparison of Thiazole-Indole Hybrids
Thiazole Derivatives with Varied Heterocyclic Systems
Ethyl 5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()
Structure : Combines a benzothiazole (fused benzene-thiazole) with a pyrazole ring.
- Key Differences: Core Heterocycle: Benzothiazole (vs. simple thiazole in the target compound). Substituents: A pyrazole with an amino group and ethyl carboxylate.
- Implications: Benzothiazole’s fused aromatic system increases planarity, favoring intercalation in DNA or hydrophobic pockets. The pyrazole’s amino group may introduce hydrogen-bonding capabilities absent in the target compound’s indole system .
Table 2: Physicochemical Properties
Thiazole Derivatives with Amino Substituents
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()
Structure: A simple thiazole with an amino group at position 2 and a methyl group at position 3.
- Key Differences: Complexity: Lacks the indole and carboxylate functionalities of the target compound. Functionality: The amino group is free (vs. acylated in the target compound).
- Implications: The amino group in this compound could serve as a reactive site for further derivatization. Simplified structures like this are often used as intermediates in synthesizing more complex thiazole derivatives .
Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential for various biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by data tables and research findings.
Structural Characteristics
The compound features a unique combination of an indole moiety , a thiazole ring , and a methoxyethyl substituent . The molecular formula is with a molecular weight of 401.5 g/mol. The presence of these functional groups suggests diverse biological interactions, making it a candidate for further pharmacological studies.
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| Structural Components | Indole, Thiazole, Methoxyethyl |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the coupling of indole derivatives with thiazole precursors. Industrial methods may focus on optimizing these synthetic routes for scalability and efficiency, possibly employing continuous flow reactors and green chemistry principles to minimize waste.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antiviral Activity : The indole structure is known to interact with various biological targets, influencing pathways involved in viral replication.
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : The thiazole ring contributes to the compound's ability to disrupt microbial cell membranes or metabolic processes.
Case Studies and Findings
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- A structure-activity relationship (SAR) analysis indicated that modifications to the indole moiety significantly enhanced anticancer activity.
-
Antiviral and Antimicrobial Studies :
- Compounds with similar indole-thiazole structures were evaluated for their antiviral properties against HIV and other viruses, showing promising results in inhibiting viral replication.
- Antimicrobial assays revealed effective inhibition against several bacterial strains, suggesting potential as a novel antibiotic agent.
The mechanism of action for this compound likely involves:
- Receptor Binding : The indole moiety exhibits high affinity towards various biological receptors, modulating signaling pathways involved in disease processes.
- Enzyme Inhibition : The thiazole component may inhibit key enzymes in microbial metabolism or cancer cell proliferation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
